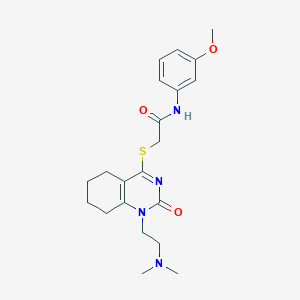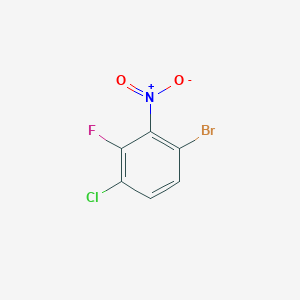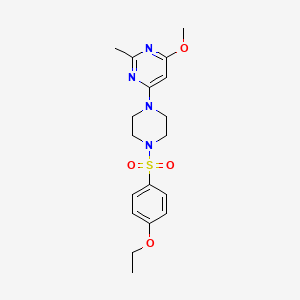
4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative with a piperazine ring and an ethoxyphenylsulfonyl group. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms. The ethoxyphenylsulfonyl group is a sulfonyl group (a sulfur atom bonded to two oxygen atoms and connected to an ethoxyphenyl group).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, and an ethoxyphenylsulfonyl group . These groups could potentially influence the compound’s reactivity, stability, and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The pyrimidine ring, the piperazine ring, and the ethoxyphenylsulfonyl group could all potentially participate in chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenylsulfonyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine, focusing on six unique applications:
Antidiabetic Agents
Research has shown that compounds similar to 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can act as potent inhibitors of enzymes like alpha-glucosidase and alpha-amylase, which are crucial in carbohydrate metabolism. These inhibitors can help manage blood glucose levels in diabetic patients by slowing down carbohydrate digestion and absorption . This makes them promising candidates for developing new antidiabetic medications.
Antiviral Agents
The structural features of this compound suggest potential antiviral activity. Similar compounds have been synthesized and tested against various viruses, showing significant inhibitory effects. For instance, derivatives of sulfonyl piperazine have demonstrated activity against influenza and other RNA viruses . This indicates that 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine could be explored for antiviral drug development.
Anticancer Agents
Sulfonyl piperazine derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. The specific structure of 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine may interact with cellular targets involved in cancer progression, making it a potential candidate for anticancer therapy .
Anti-inflammatory Agents
The anti-inflammatory potential of sulfonyl piperazine derivatives has been explored in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This application is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Agents
Compounds with sulfonyl piperazine structures have shown antimicrobial activity against a range of bacterial and fungal pathogens. This suggests that 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine could be developed as an antimicrobial agent to treat infections caused by resistant strains .
Neuroprotective Agents
Research into neuroprotective agents has highlighted the potential of sulfonyl piperazine derivatives in protecting neurons from damage. These compounds can mitigate oxidative stress and inflammation in neural tissues, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes them promising candidates for neuroprotective drug development.
Cardioprotective Agents
The cardioprotective effects of similar compounds have been studied, showing potential in reducing cardiac hypertrophy and improving heart function. These effects are often mediated through antioxidant and anti-inflammatory pathways, suggesting that 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine could be beneficial in treating cardiovascular diseases .
Antioxidant Agents
Finally, the antioxidant properties of sulfonyl piperazine derivatives have been well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This application is particularly relevant for developing supplements or drugs aimed at reducing oxidative damage in the body .
Springer, “Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates.” Future Journal of Pharmaceutical Sciences, “A brief review of the biological potential of indole derivatives.” MDPI, “Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives.”
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-4-26-15-5-7-16(8-6-15)27(23,24)22-11-9-21(10-12-22)17-13-18(25-3)20-14(2)19-17/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCCESTFMYRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2666211.png)
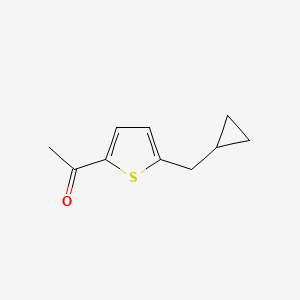
![2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2666213.png)

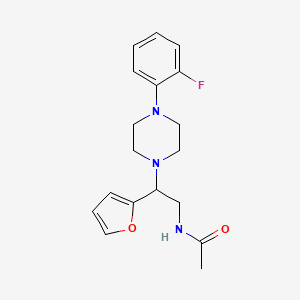
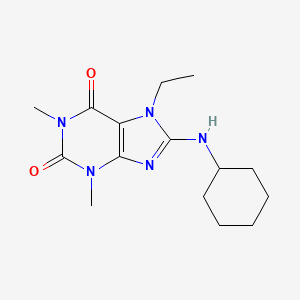
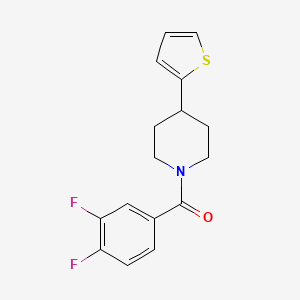
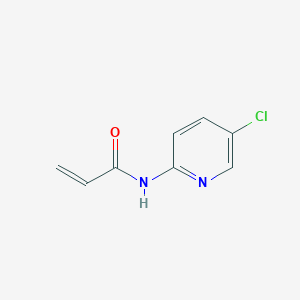

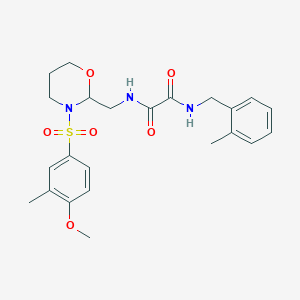
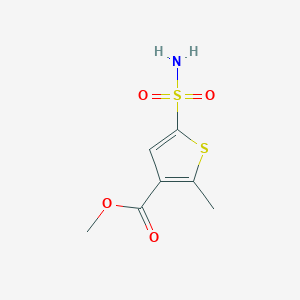
![2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2666228.png)
